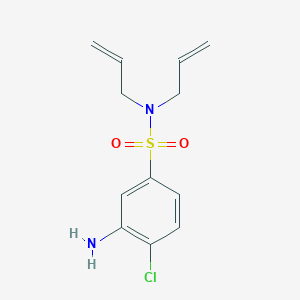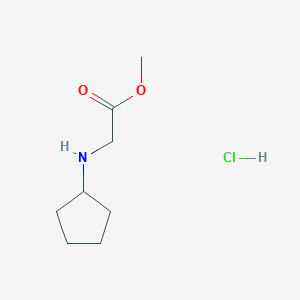
(4-Phenyl-1,3-thiazol-2-yl)methanol
説明
“(4-Phenyl-1,3-thiazol-2-yl)methanol” is a compound with the molecular formula C10H9NOS . It is a member of the thiazole family, which are organic five-aromatic ring compounds .
Synthesis Analysis
The synthesis of thiazole derivatives, including “this compound”, has been a subject of research. A review of the synthesis and biological activity of thiazoles covers the literature documents available on the chemistry of preparation of thiazoles . Another source mentions a reaction condition with potassium hydroxide in ethanol at 20°C for 1 hour .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using density functional theory . The InChI code for this compound isInChI=1S/C10H9NOS/c12-6-10-11-9 (7-13-10)8-4-2-1-3-5-8/h1-5,7,12H,6H2 . Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 191.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .科学的研究の応用
Chemical Synthesis and Reactivity
(4-Phenyl-1,3-thiazol-2-yl)methanol and its derivatives have been extensively studied for their reactivity and utility in synthetic chemistry. For instance, furan-2-yl(phenyl)methanol derivatives undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives respectively. This process highlights the compound's potential in synthesizing heterocyclic compounds, offering good yields, high selectivity, low catalyst loading, and faster reaction times (Reddy et al., 2012).
Molecular Aggregation and Solvent Effects
The behavior of similar compounds in different solvents has been studied, revealing insights into molecular aggregation processes. Spectroscopic studies on derivatives have shown that solvent type can significantly influence the molecular aggregation, affecting the fluorescence emission spectra and circular dichroism (CD) spectra. These findings suggest the compound's role in understanding solvent effects on molecular properties and aggregation processes (Matwijczuk et al., 2016).
Antimicrobial and Antibacterial Activity
Synthetic derivatives of this compound have been evaluated for antimicrobial and antibacterial activities. For example, novel compounds synthesized from this chemical structure have shown significant activity, highlighting the potential for developing new antibacterial agents. Structural optimization and theoretical vibrational spectra analysis using density functional theory (DFT) calculations have provided insights into the compounds' stability, reactivity, and antibacterial activity (Shahana & Yardily, 2020).
Fluorophore Development for Metal Ion Detection
Research into the development of fluorophores for selective metal ion detection, including aluminum(III), has utilized derivatives of this compound. These studies offer insights into creating sensitive and selective chemosensors for metal ions, important for environmental monitoring and biological applications. The design and synthesis of these fluorophores benefit from the structural versatility and reactivity of the compound's derivatives, highlighting its utility in developing analytical tools (Lambert et al., 2000).
将来の方向性
作用機序
Pharmacokinetics
- Information on absorption is not available for this compound. Volume of distribution and protein binding data are also lacking . Further studies are needed to understand its metabolic fate. Data on excretion pathways are currently unavailable.
Result of Action
特性
IUPAC Name |
(4-phenyl-1,3-thiazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,7,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUWZKSJURGPRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351384 | |
| Record name | (4-phenyl-1,3-thiazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65384-99-8 | |
| Record name | (4-phenyl-1,3-thiazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-phenyl-1,3-thiazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1465079.png)
![6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465080.png)


![(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride](/img/structure/B1465083.png)


![cis-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465089.png)

